

An In-depth Technical Guide to 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

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Compound of Interest

Compound Name: 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Cat. No.: B1319547

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-fluoro-1-methoxybenzene, also known as 2-fluoro-4-methoxybenzyl bromide, is a fluorinated aromatic organic compound. Its structure, featuring a reactive bromomethyl group, a fluorine atom, and a methoxy group on a benzene ring, makes it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and safety information, tailored for professionals in research and drug development. The strategic incorporation of fluorine and a reactive handle in its structure allows for the introduction of the 2-fluoro-4-methoxyphenyl moiety into more complex molecules, a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity.

Physicochemical Properties

The quantitative physicochemical properties of **2-(Bromomethyl)-4-fluoro-1-methoxybenzene** are summarized in the table below. It is important to note that while some experimental data is available for related isomers, several properties for the title compound are predicted values.

Property	Value	Source
Molecular Formula	C ₈ H ₈ BrFO	N/A
Molecular Weight	219.05 g/mol	N/A
CAS Number	54788-19-1	N/A
Appearance	Pale-yellow to Yellow-brown Solid	[1]
Boiling Point	228.6 ± 25.0 °C (Predicted)	[2]
Density	1.488 ± 0.06 g/cm ³ (Predicted)	[2]
Flash Point	110.774 °C	[3]
Refractive Index	1.532	[3]
Melting Point	Not available	
Solubility	Not available	
Vapor Pressure	0.11 mmHg at 25°C	[3]

Synthesis and Experimental Protocols

The most common method for the synthesis of **2-(Bromomethyl)-4-fluoro-1-methoxybenzene** is the free-radical bromination of its precursor, 2-fluoro-4-methoxytoluene. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.

Experimental Protocol: Radical Bromination of 2-fluoro-4-methoxytoluene

Materials:

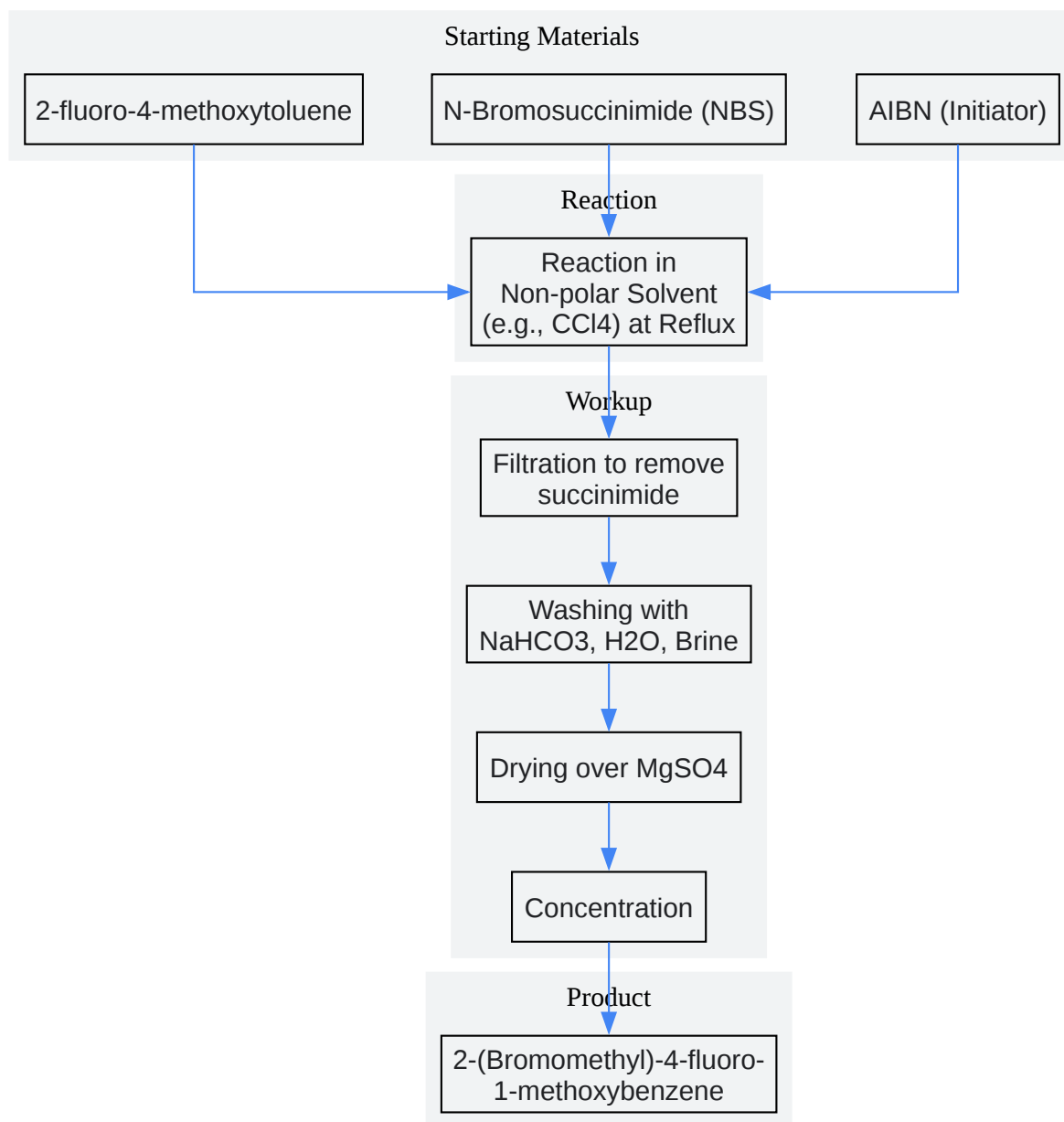
- 2-fluoro-4-methoxytoluene
- N-Bromosuccinimide (NBS)

- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl_4) or other suitable non-polar solvent
- Saturated sodium bicarbonate solution
- Water
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-fluoro-4-methoxytoluene (1.0 equivalent) in the chosen non-polar solvent.
- Add N-Bromosuccinimide (1.05 equivalents) to the solution.
- Add a catalytic amount of AIBN (approximately 0.02 equivalents).
- Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen).
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of the solvent.
- Combine the filtrates and transfer them to a separatory funnel.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.

- The crude product can be further purified by distillation or column chromatography.



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Synthesis workflow for **2-(Bromomethyl)-4-fluoro-1-methoxybenzene**.

Reactivity and Applications

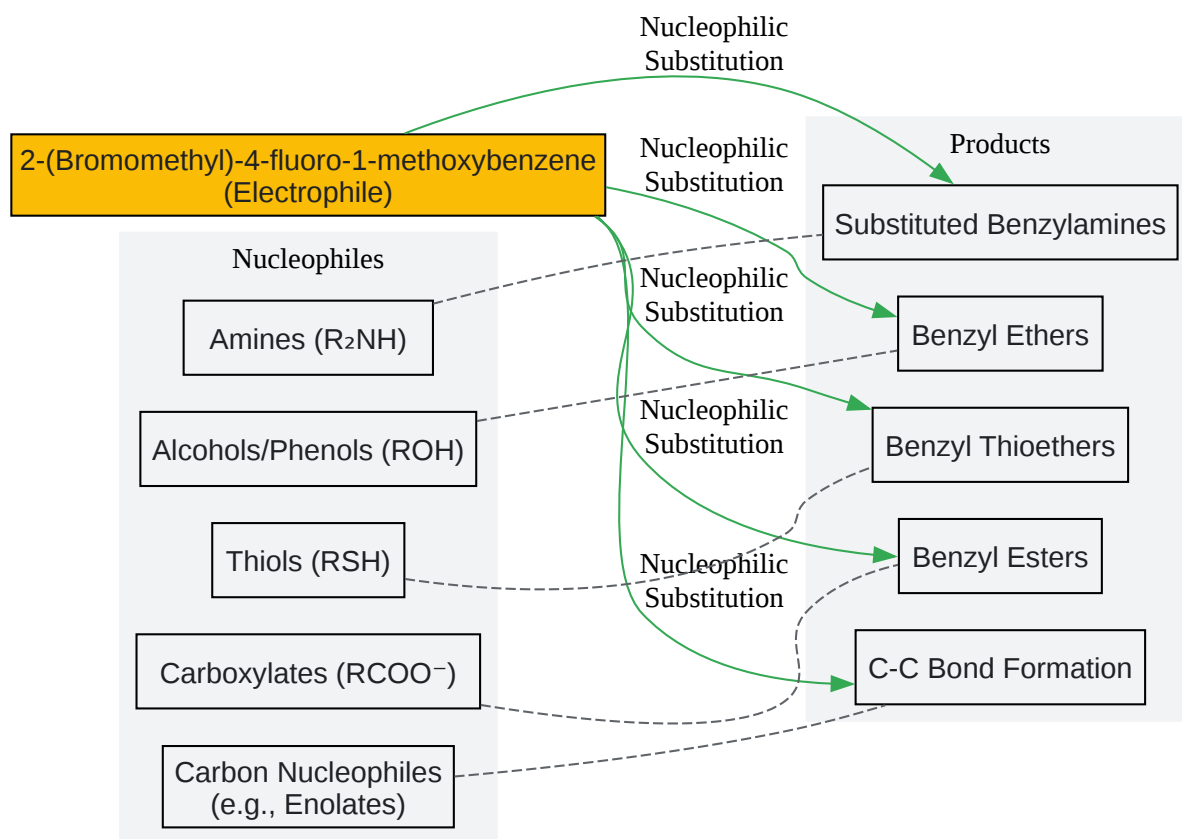
The primary site of reactivity in **2-(Bromomethyl)-4-fluoro-1-methoxybenzene** is the benzylic bromide. The bromomethyl group is an excellent electrophile, making the compound a potent alkylating agent for a wide range of nucleophiles. This reactivity is central to its utility in organic synthesis, particularly in the construction of larger molecules with a 2-fluoro-4-methoxyphenyl moiety.

Common nucleophiles that react with **2-(Bromomethyl)-4-fluoro-1-methoxybenzene** include:

- Amines (Primary and Secondary): To form substituted benzylamines.
- Alcohols and Phenols: To form benzyl ethers.
- Thiols: To form benzyl thioethers.
- Carboxylates: To form benzyl esters.
- Cyanide: To form the corresponding benzyl cyanide, which can be further elaborated.
- Enolates and other carbon nucleophiles: For the formation of new carbon-carbon bonds.

The fluorine and methoxy substituents on the aromatic ring also influence the reactivity of the benzene ring itself towards electrophilic aromatic substitution, although the primary utility of this compound lies in the reactivity of the bromomethyl group.

In the context of drug development, the introduction of the 2-fluoro-4-methoxyphenyl group can be advantageous. The carbon-fluorine bond is strong and can block metabolic oxidation at that position, potentially increasing the metabolic stability and half-life of a drug candidate.



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Reactivity of **2-(Bromomethyl)-4-fluoro-1-methoxybenzene** with various nucleophiles.

Safety and Handling

2-(Bromomethyl)-4-fluoro-1-methoxybenzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Hazard Identification:

- Pictograms:

- Corrosion
- Signal Word: Danger
- Hazard Statements:
 - H302: Harmful if swallowed.[1]
 - H314: Causes severe skin burns and eye damage.[1]
- Precautionary Statements:
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
 - P310: Immediately call a POISON CENTER or doctor/physician.[1]

Handling and Storage:

- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust, fumes, gas, mist, or vapors. Use only in a well-ventilated area.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is recommended to store under an inert atmosphere.
- Incompatible Materials: Strong oxidizing agents and strong bases.

Analytical Data

Detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **2-(Bromomethyl)-4-fluoro-1-methoxybenzene** is not readily available in the public domain. Researchers are advised to acquire their own analytical data for positive identification and purity assessment of this compound. For reference, spectral data for the closely related isomer, 2-Bromo-4-fluoroanisole, is available in public databases and may provide some comparative information.

Conclusion

2-(Bromomethyl)-4-fluoro-1-methoxybenzene is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its utility stems from the presence of a reactive bromomethyl group that allows for its incorporation into a variety of molecular scaffolds, and the presence of a fluorine atom which can impart desirable pharmacokinetic properties. While handling this compound requires strict adherence to safety protocols due to its corrosive nature, its synthetic versatility makes it an important tool for researchers and drug development professionals. Further characterization of its physicochemical and spectroscopic properties would be beneficial to the scientific community.

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References

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- 2. 2-Fluoro-4-methoxybenzoic acid | C₈H₇FO₃ | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
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